2-Methylcyclopentan-1-amine
Overview
Description
2-Methylcyclopentan-1-amine is a chemical compound with the molecular formula C6H13N . It has a molecular weight of 99.17 g/mol . The IUPAC name for this compound is 2-methylcyclopentan-1-amine .
Molecular Structure Analysis
The InChI code for 2-Methylcyclopentan-1-amine isInChI=1S/C6H13N/c1-5-3-2-4-6(5)7/h5-6H,2-4,7H2,1H3
. The Canonical SMILES structure is CC1CCCC1N
. Physical And Chemical Properties Analysis
2-Methylcyclopentan-1-amine has a density of 0.9±0.1 g/cm³ . It has a boiling point of 121.7±8.0 °C at 760 mmHg . The vapour pressure is 14.4±0.2 mmHg at 25°C . The compound has a molar refractivity of 31.3±0.3 cm³ . It has one hydrogen bond donor and one hydrogen bond acceptor .Scientific Research Applications
Organic Synthesis
Amines, including 2-Methylcyclopentan-1-amine, are versatile organic compounds that serve as valuable building blocks in organic synthesis . Their diverse reactivity enables the construction of complex molecules, including pharmaceuticals, agrochemicals, and natural products, through various functionalization reactions and transformations .
Medicinal Chemistry
In medicinal chemistry, amines find extensive application where they serve as essential components of drugs and bioactive molecules . The development of novel amine-based therapeutics, including receptor ligands, enzyme inhibitors, and anticancer agents, continues to be a prominent area of research .
Materials Science
Amines play crucial roles in materials science, contributing to the design and fabrication of polymers, catalysts, sensors, and functional materials . Their unique electronic, optical, and mechanical properties make them suitable for applications in organic electronics, photovoltaics, and biomaterials, among others .
Catalysis
Amines are increasingly recognized for their potential in catalytic transformations . Their nucleophilicity, basicity, and coordination ability can be harnessed to develop efficient and sustainable catalytic processes .
Renewable Energy and Environmental Remediation
Recent advances in amine chemistry have led to innovative applications in sustainable technologies, including renewable energy and environmental remediation . Amines are increasingly recognized for their potential in carbon capture, energy storage, and the synthesis of green chemicals .
Chemical Synthesis
2-Methylcyclopentan-1-amine could potentially be used in the synthesis of other chemical compounds. Its specific properties and reactivity could make it a useful starting material or intermediate in various chemical reactions .
Safety and Hazards
Mechanism of Action
Result of Action
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2-Methylcyclopentan-1-amine . These factors can include pH, temperature, and the presence of other compounds, among others.
properties
IUPAC Name |
2-methylcyclopentan-1-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13N/c1-5-3-2-4-6(5)7/h5-6H,2-4,7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TYDMZADCGUWTCH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC1N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00328377 | |
Record name | 2-Methylcyclopentylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00328377 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
99.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methylcyclopentan-1-amine | |
CAS RN |
41223-14-7 | |
Record name | 2-Methylcyclopentylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00328377 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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